molecular formula C13H22N2S B1385954 (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine CAS No. 1042531-69-0

(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine

Cat. No. B1385954
CAS RN: 1042531-69-0
M. Wt: 238.39 g/mol
InChI Key: ZHGNXNYMMQBMPE-UHFFFAOYSA-N
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Description

“(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine” is a chemical compound with the molecular formula C13H22N2S . It is a solid substance . The SMILES string for this compound is NCC1CCCN(C1)Cc2cccs2 .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine”, is a topic of interest in the field of organic chemistry . Piperidones, which serve as precursors to the piperidine ring, are particularly important due to their unique biochemical properties . Various catalysts have been employed in the synthesis of piperidones .


Molecular Structure Analysis

The molecular structure of “(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine” consists of a piperidine ring attached to a propyl group and a thienylmethyl group . The piperidine ring is a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .


Physical And Chemical Properties Analysis

“(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine” is a solid substance . Its molecular weight is 210.34 . The compound’s InChI key is ZCDGCAIFQPSTRB-UHFFFAOYSA-N .

Scientific Research Applications

Pharmacological Applications

Piperidine derivatives, such as (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and exhibit a wide range of pharmacological activities. These compounds are involved in the synthesis of drugs that have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic properties .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is a crucial task in modern organic chemistry. (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine can serve as a substrate for the synthesis of various biologically active piperidine derivatives through intra- and intermolecular reactions .

Antioxidant Properties

Naturally occurring piperidine-based compounds, such as Piperine, demonstrate powerful antioxidant action due to their ability to inhibit or suppress free radicals. Derivatives of (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine may also exhibit similar antioxidant effects, which can be beneficial in treating conditions like cancer, inflammation, hypertension, and asthma .

Antidepressant Effects

Piperidine derivatives have been found to possess antidepressant-like effects. Research on compounds like Piperine suggests that (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine could potentially be explored for its efficacy in treating depression and stress-related disorders .

Anti-proliferative and Antimetastatic Effects

Several piperidine alkaloids have shown anti-proliferation and antimetastatic effects on various types of cancers both in vitro and in vivo. As a piperidine derivative, (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine may be researched for its potential in cancer therapy .

Drug Construction

Piperidine-containing compounds are essential building blocks for drug construction. Their synthesis has been widespread due to their importance in creating heterocyclic compounds that play a significant part in the pharmaceutical industry. The compound could be used to develop new medicinal products with improved efficacy .

properties

IUPAC Name

3-piperidin-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S/c1-2-8-15(9-3-1)10-5-7-14-12-13-6-4-11-16-13/h4,6,11,14H,1-3,5,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGNXNYMMQBMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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